![molecular formula C10H10O2S B3033091 1-(Benzenesulfonyl)bicyclo[1.1.0]butane CAS No. 80989-84-0](/img/structure/B3033091.png)
1-(Benzenesulfonyl)bicyclo[1.1.0]butane
Overview
Description
“1-(Benzenesulfonyl)bicyclo[1.1.0]butane” is a structurally unique compound that exhibits diverse chemistry . It is a derivative of bicyclo[1.1.0]butane, a four-membered carbocycle with a bridging C(1)-C(3) bond . The compound is highly strained, allowing it to participate in a range of strain-releasing reactions .
Synthesis Analysis
The synthesis of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” and its analogs has been a topic of interest in recent years . New approaches for preparing, functionalizing, and using these compounds in “strain-release” transformations have positioned them to be powerful synthetic workhorses . The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” is characterized by a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, which allows it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
The unique chemistry of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” allows it to participate in a range of chemical reactions . For instance, it can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions . Moreover, the olefinic character of the bridgehead bond enables these compounds to be elaborated into various other ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” are largely influenced by its unique structure . It is a highly strained compound, which allows it to participate in a range of strain-releasing reactions .Scientific Research Applications
- Recent advances include the first palladium-catalyzed cross-coupling on pre-formed BCBs, enabling late-stage diversification of the bridgehead position .
- A formal carbene insertion into the C1–C3 bond leads to BCPs, and 1,3-disubstituted BCBs play a crucial role in this process .
- Mechanistic investigations and computational studies provide insights into the physical nature of bicyclo[1.1.0]butyl radical cations, opening avenues for further synthetic applications .
Strain Release Chemistry and Ring Synthesis
Bioconjugation Processes
Synthetic Intermediates for Bicyclo[1.1.1]pentanes (BCPs)
Alternative Reactivity Modes
Recent Developments
Mechanism of Action
Target of Action
1-(Benzenesulfonyl)bicyclo[1.1.0]butane, also known as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is a type of bicyclo[1.1.0]butane (BCB) compound . BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes
Mode of Action
The mode of action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane involves its unique chemical properties. The compound is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .
Biochemical Pathways
The biochemical pathways affected by 1-(Benzenesulfonyl)bicyclo[1.1.0]butane are primarily related to its role as an intermediate in the synthesis of other compounds. It is used in ‘strain release’ chemistry to produce substituted four-membered rings and bicyclo[1.1.1]pentanes . These products can then participate in various biochemical reactions, depending on their specific structures and properties.
Pharmacokinetics
The pharmacokinetics of 1-(Benzenesulfonyl)bicyclo[11It is known that the three-dimensionality and saturation level of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .
Result of Action
The result of the action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is the production of other chemically interesting compounds through strain-release reactions . These compounds can then be used in various applications, including bioconjugation processes .
Action Environment
The action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane can be influenced by various environmental factors. For instance, the strain energy of the compound, which is a key factor in its reactivity, can be affected by temperature and pressure . .
Future Directions
The chemistry surrounding the field of strained hydrocarbons, such as “1-(Benzenesulfonyl)bicyclo[1.1.0]butane”, continues to expand . There is a growing interest in developing alternative reactivity modes that harness their unique properties to access new regions of chemical space . Future research will likely focus on further understanding the physical nature of these compounds and exploring their synthetic applications .
properties
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.0]butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJORDRKZOZLVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508706 | |
| Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80989-84-0 | |
| Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



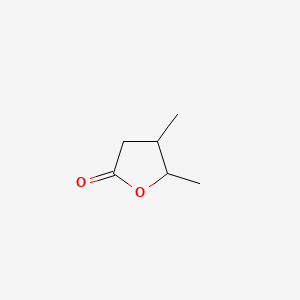
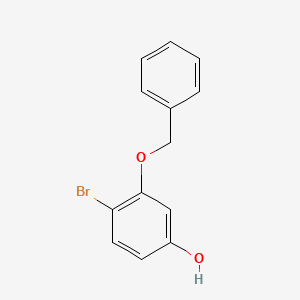

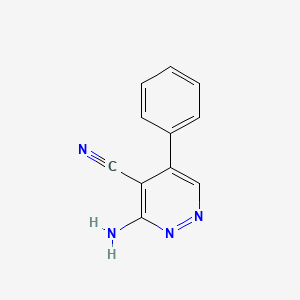




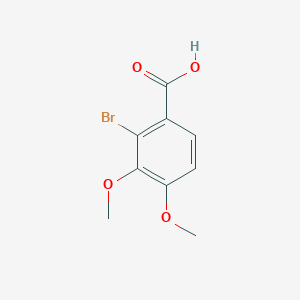

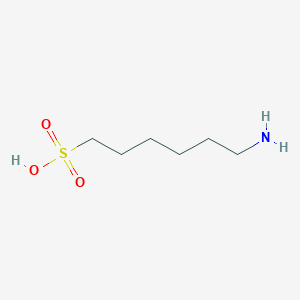

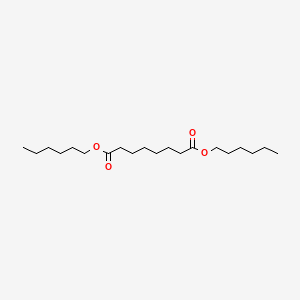
![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)